molecular formula C13H11Cl2N3OS2 B11189167 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11189167
M. Wt: 360.3 g/mol
InChI Key: QVKZZSOHYRCCLM-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclopropane carboxamide group, and a dichlorobenzyl thioether moiety

Preparation Methods

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Thioether Moiety: The dichlorobenzyl thioether group can be introduced by reacting the thiadiazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Cyclopropane Carboxamide Group: The final step involves the reaction of the thiadiazole derivative with cyclopropanecarboxylic acid or its derivatives, such as cyclopropanecarbonyl chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding thiols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Disruption of Cell Membranes: The compound can disrupt the integrity of cell membranes, leading to cell lysis and death.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: This compound also contains a dichlorobenzyl group and a thiazole ring, but differs in the presence of a nitrobenzamide group.

    N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide: Similar to the previous compound, this derivative contains a nitrobenzamide group and a thiazole ring.

    N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide: This compound has a chlorobenzyl group and a thiazole ring, with a nitrobenzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2N3OS2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H11Cl2N3OS2/c14-9-4-1-7(5-10(9)15)6-20-13-18-17-12(21-13)16-11(19)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,17,19)

InChI Key

QVKZZSOHYRCCLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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